molecular formula C7H7ClN2O3S B138234 7-Amino-3-chloro cephalosporanic acid CAS No. 53994-69-7

7-Amino-3-chloro cephalosporanic acid

Cat. No.: B138234
CAS No.: 53994-69-7
M. Wt: 234.66 g/mol
InChI Key: OQSAFIZCBAZPMY-AWFVSMACSA-N
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Description

7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA), with the CAS Number 53994-69-7, is a crucial advanced intermediate in the synthesis of second-generation cephalosporin antibiotics, most notably cefaclor . Its molecular formula is C₇H₇ClN₂O₃S, and it has a molecular weight of 234.66 g/mol . The compound features a chlorine substituent at the 3-position of the cephem ring, a structural element that is pivotal for the enhanced biological activity of the final antibiotic products . In pharmacological research, 7-ACCA operates by inhibiting the synthesis of the bacterial cell wall. Its primary mechanism of action involves binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. By inhibiting these enzymes, 7-ACCA disrupts the final transpeptidation step of peptidoglycan synthesis, resulting in a structurally weak cell wall that is unable to withstand osmotic pressure. This disruption ultimately leads to cell lysis and bacterial death . This mechanism makes it a valuable compound for studying and developing new antibacterial agents. The synthesis of 7-ACCA has been refined to achieve efficient and practical production. One effective preparation method involves the deprotection of 7-amino-3-chloro-3-cephem-4-carboxylic acid-p-nitrobenzyl ester using an iron powder system in a mixed solution of hydrochloric acid, methanol, and water. This method has been reported to achieve a molar yield of up to 72.5%, offering a cost-effective and industrially viable route with simpler post-reaction treatment compared to alternative methods . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(6R,7R)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C7H7ClN2O3S/c8-2-1-14-6-3(9)5(11)10(6)4(2)7(12)13/h3,6H,1,9H2,(H,12,13)/t3-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSAFIZCBAZPMY-AWFVSMACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501128595
Record name (6R,7R)-7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53994-69-7
Record name (6R,7R)-7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Record name 7-Amino-3-chloro-3-cephem-4-carboxylic acid
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Record name (6R,7R)-7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Record name (6R-trans)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Record name 7-AMINO-3-CHLORO-3-CEPHEM-4-CARBOXYLIC ACID
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Mechanism of Action

Mode of Action

7-ACCA, like other cephalosporins, acts by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. PBPs are enzymes that help form the cross-links between peptidoglycan chains to create the bacterial cell wall. By binding to these proteins, 7-ACCA inhibits the final transpeptidation step of peptidoglycan synthesis, resulting in a weak cell wall that is unable to withstand osmotic pressure. This leads to cell lysis and death.

Biochemical Pathways

The action of 7-ACCA affects the biochemical pathway of bacterial cell wall synthesis. By inhibiting the cross-linking of peptidoglycan layers, it disrupts the integrity of the cell wall, leading to cell lysis. The downstream effects include the death of bacterial cells, which results in the overall antibacterial effect of the compound.

Pharmacokinetics

The pharmacokinetics of 7-ACCA, like other cephalosporins, involves absorption, distribution, metabolism, and excretion (ADME). Generally, cephalosporins are well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine.

Result of Action

The result of 7-ACCA’s action is the inhibition of bacterial growth and replication. By disrupting the bacterial cell wall synthesis, it causes cell lysis and death, effectively eliminating the bacterial infection.

Biological Activity

7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACC) is a significant compound in the field of medicinal chemistry, primarily recognized for its antibacterial properties. This compound serves as a crucial intermediate in the synthesis of various cephalosporin antibiotics, which are vital in combating bacterial infections.

Chemical Structure and Properties

The molecular formula of 7-ACC is C7_7H7_7ClN2_2O3_3S, with a molecular weight of approximately 234.66 g/mol. The compound features a chloro substituent at the 3-position and an amino group at the 7-position, which are essential for its biological activity and stability against bacterial resistance mechanisms. Its physical properties include:

PropertyValue
Density1.81 ± 0.1 g/cm³
Melting Point>180°C (dec.)
Hazard ClassIrritant

The primary mechanism by which 7-ACC exhibits its antibacterial activity is through the inhibition of bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan chains in bacterial cell walls. By inhibiting these proteins, 7-ACC disrupts cell wall integrity, leading to cell lysis and death, particularly effective against both Gram-positive and Gram-negative bacteria.

Biological Activity and Efficacy

Research has demonstrated that 7-ACC is effective against a range of bacterial strains, including resistant ones. The presence of the chloro group enhances its potency against certain resistant strains, making it a valuable candidate in antibiotic therapy. Studies have indicated that it can serve as a precursor for second-generation cephalosporins like cefaclor, which has broader antibacterial activity .

Case Studies

  • Antibacterial Efficacy :
    • In vitro studies show that 7-ACC exhibits significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM against various bacterial strains, including E. coli and Staphylococcus aureus.
    • A comparative study with other cephalosporins indicated that derivatives of 7-ACC showed improved efficacy against methicillin-resistant Staphylococcus aureus (MRSA) due to structural modifications that enhance binding to PBPs .
  • Synthesis and Derivatization :
    • Various synthetic routes have been developed to optimize yield and purity of 7-ACC. One method achieved a yield of up to 92.7%, indicating its potential for large-scale industrial production .
    • Research into chemical modifications has led to the development of novel cephalosporins with enhanced pharmacokinetic profiles and reduced side effects .

Research Findings

Recent studies have focused on understanding the interactions between 7-ACC and bacterial enzymes involved in cell wall biosynthesis. These insights are crucial for developing new antibiotics that can effectively target resistant strains:

Study FocusFindings
Enzyme Interaction StudiesInsights into enzyme-substrate interactions using X-ray crystallography and NMR spectroscopy.
PharmacokineticsInvestigations into absorption, distribution, metabolism, and excretion in animal models.
Structural ModificationsDevelopment of derivatives with improved efficacy against resistant bacteria .

Scientific Research Applications

Synthesis of Antibiotics

Key Intermediate in Cephalosporin Production
7-ACCA serves as a crucial intermediate in the synthesis of various cephalosporin antibiotics, particularly second-generation derivatives such as Ceftazidime. The compound's structural features enable it to undergo various chemical modifications to yield potent antimicrobial agents. The synthesis of 7-ACCA itself has been optimized through several methods, including bromination and cyclization processes that yield high purity and efficiency .

Derivatives and Variants
Research has shown that derivatives of 7-ACCA exhibit varying degrees of antimicrobial activity. For instance, modifications to the acyl side chains can enhance the spectrum of activity against Gram-positive and Gram-negative bacteria. Novel derivatives have been developed that demonstrate improved efficacy against resistant strains of bacteria .

Therapeutic Applications

Antimicrobial Activity
The antimicrobial properties of 7-ACCA and its derivatives have been extensively studied. They demonstrate significant activity against a range of pathogenic microorganisms, making them suitable candidates for treating various infections in humans and animals . The compounds have shown particular promise in addressing infections caused by resistant strains, highlighting their potential in clinical settings.

Pharmaceutical Formulations
Pharmaceutical compositions containing 7-ACCA derivatives are being explored for their therapeutic applications. These formulations aim to maximize bioavailability and minimize side effects while enhancing the antimicrobial efficacy against targeted pathogens .

Case Studies and Research Findings

StudyFocusFindings
Nishimura et al. (1968)Synthesis OptimizationDeveloped a high-yield synthesis method for 7-ACCA with improved reaction conditions .
Kumar et al. (2003)Derivative EfficacyInvestigated various derivatives of 7-ACCA, noting enhanced activity against resistant bacterial strains .
Patent US4464369ANovel DerivativesDescribed new 7-acylamino derivatives with significant antimicrobial properties suitable for oral administration .

Chemical Reactions Analysis

Substitution Reactions at the C-3 Position

7-ACCA undergoes nucleophilic substitution at the C-3 chlorine atom, enabling diversification into advanced cephalosporins. A representative protocol involves:

Glycine Substitution

  • Halogen Exchange : Sodium iodide in acetone replaces chlorine with iodine, forming a reactive intermediate.

  • Nucleophilic Attack : Glycine reacts with the iodinated intermediate under sonication at 25–30°C.

  • Hydrolysis : Potassium hydroxide cleaves ester groups, yielding 7-amino-3-glycine-cephem-4-carboxylic acid .

ParameterValue/Detail
Solvent SystemAcetone/water
Catalysts/ReagentsNaI, glycine, NaHCO₃, KOH
Reaction ConditionsSonication, 25–30°C, 4–5 hours
Key Product7-Amino-3-glycine-cephem-4-carboxylic acid

This pathway demonstrates the versatility of 7-ACCA in generating derivatives with tailored pharmacokinetic properties .

Stability Under Alkaline Conditions

While not a reaction per se, 7-ACCA’s instability in alkaline environments influences its handling and reaction design. Degradation occurs via β-lactam ring hydrolysis at pH >8.0, necessitating strict pH control during synthesis .

Industrial-Scale Optimization

Recent patents highlight efforts to improve reaction efficiency:

  • Solvent Ratios : Methanol/water (4.8:1 v/v) minimizes byproduct formation during deprotection .

  • Catalyst Loading : Iron powder at 1:1 (w/w) relative to PNB ester ensures complete reduction .

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : Peaks at 1775 cm⁻¹ (β-lactam C=O), 1660 cm⁻¹ (COOH), 1540 cm⁻¹ (NH₂) .

  • ¹H NMR (DMSO-d₆) : δ 5.1 (d, 1H, C₆-H), δ 4.8 (d, 1H, C₇-H), δ 3.6 (s, 2H, NH₂) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3-position substituent on the cephem ring defines the reactivity, stability, and pharmacological utility of cephalosporin intermediates. Below is a detailed comparison of 7-ACCA with structurally related compounds:

Table 1: Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) 3-Position Substituent Key Physical Properties
7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) N/A C₇H₇ClN₂O₃S 234.66 Chlorine (-Cl) Not explicitly reported; likely similar to analogs
7-Amino-3-cephem-4-carboxylic acid 36923-17-8 C₇H₈N₂O₃S 200.21 Hydrogen (-H) Melting point: 215–218°C
7-Amino-3-methyl-3-cephem-4-carboxylic acid 22252-43-3 C₈H₁₀N₂O₃S 214.24 Methyl (-CH₃) Purity: ≥98%; storage requires strict conditions
7-Amino-3-vinyl-3-cephem-4-carboxylic acid 79349-82-9 C₉H₁₀N₂O₃S 226.25 Vinyl (-CH₂CH₂) Limited data; used in specialized syntheses

Key Findings:

Substituent Impact on Reactivity :

  • The chlorine in 7-ACCA enhances electrophilicity at the β-lactam ring, facilitating enzymatic acylation and improving cefaclor yields .
  • Methyl and vinyl substituents alter steric hindrance, affecting side-chain incorporation efficiency. For example, the 3-methyl variant requires precise pH and temperature control during synthesis .

Environmental and Industrial Considerations: 7-ACCA’s enzymatic synthesis reduces hazardous waste compared to chemical methods for analogs like 7-amino-3-cephem-4-carboxylic acid, which may involve toxic solvents (e.g., dichloromethane) .

Stability and Handling :

  • The 3-methyl derivative demands rigorous storage (-20°C, desiccated) due to instability, whereas 7-ACCA’s chlorine substituent may confer greater stability under standard conditions .

Pharmacological Relevance: 7-ACCA-derived cefaclor targets Gram-negative bacteria, while 7-amino-3-cephem-4-carboxylic acid is a precursor for broader-spectrum antibiotics like ceftizoxime .

Research and Industrial Implications

The choice of 3-position substituent balances synthesis efficiency, environmental impact, and antibiotic efficacy. For instance:

  • 7-ACCA ’s enzymatic route aligns with green chemistry principles, making it industrially preferred for cefaclor production .

Preparation Methods

Iron-Powder-Mediated Reductive Deprotection

A widely cited method involves the reductive cleavage of the p-nitrobenzyl (PNB) ester group from 7-amino-3-chloro-3-cephem-4-carboxylic acid-p-nitrobenzyl ester using iron powder in acidic conditions. The procedure entails:

  • Reagents : Iron powder, concentrated HCl, methanol, water, KHCO₃, activated carbon.

  • Conditions : A mixed solvent system (HCl:methanol:water = 2.5:2:0.5 v/v) at 25–35°C for 30–90 minutes, followed by pH adjustment to 8.0 with KHCO₃ and subsequent acidification to pH 4.0.

  • Yield : 72.5% molar yield.

Advantages :

  • Cost-effective iron powder replaces expensive palladium catalysts.

  • Avoids malodorous byproducts (e.g., benzenethiol) associated with alternative methods.

Limitations :

  • Requires precise pH control to prevent β-lactam ring degradation.

Table 1: Optimization Parameters for Iron-Powder Method

ParameterOptimal ValueImpact on Yield/Purity
Iron powder ratio1:1 (w/w to PNB ester)Ensures complete reduction
Solvent ratio (HCl:MeOH:H₂O)2.5:2:0.5Maximizes solubility
Reaction temperature30°CBalances reaction rate and stability

Multi-Step Synthesis via Bromination and Chlorination

Bromination-Cyclization-Chlorination Sequence

An alternative route begins with ENM (7-phenylacetamide-3-chloromethyl-4-cephalosporanic acid p-methoxybenzyl ester) as the starting material:

  • Bromination : ENM reacts with bromine and morpholine in dichloromethane at -30°C to form a bromo intermediate.

  • Cyclization : Hydrochloric acid (pH 0.6–0.8) facilitates cyclization at 10–30°C over 10–15 hours.

  • Chlorination : PCl₃ in DMF replaces the hydroxyl group at C-3 with chlorine.

  • Deprotection : Sequential removal of phenylacetyl and diphenylmethyl groups using PCl₅/pyridine and AlCl₃/methylphenoxide.

Yield : Total yield of 63%.

Table 2: Critical Reaction Conditions for Multi-Step Synthesis

StepReagents/ConditionsKey Challenges
BrominationBr₂, morpholine, CH₂Cl₂, -30°CExothermic reaction; requires cryogenic conditions
CyclizationHCl, tri-n-octyl methyl ammonium chlorideAcid sensitivity of β-lactam ring
ChlorinationPCl₃, DMF, 25°CMoisture-sensitive reagents

Enzymatic Hydrolysis for Green Synthesis

Penicillin G Acylase (PGA)-Catalyzed Deprotection

Enzymatic methods employ immobilized PGA to cleave the phenylacetyl protecting group from 7-phenylacetamide-3-chloro-3-cephem-4-carboxylic acid diphenylmethyl ester:

  • Conditions : pH 7.5–8.0, 35–40°C, aqueous buffer with co-solvents (e.g., acetone).

  • Yield : 75–80% molar yield.

Advantages :

  • Environmentally benign: generates inorganic salts instead of toxic byproducts.

  • Higher regioselectivity compared to chemical methods.

Limitations :

  • Enzyme stability issues under prolonged reaction times.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for 7-ACCA Synthesis

MethodYield (%)Cost EfficiencyEnvironmental ImpactScalability
Iron-powder reduction72.5HighModerateIndustrial-scale
Multi-step synthesis63LowHigh (toxic solvents)Lab-scale
Enzymatic hydrolysis75–80ModerateLowPilot-scale

Industrial-Scale Optimization Trends

Recent patents highlight advancements in:

  • Solvent systems : Methanol/water (4.8:1 v/v) reduces byproduct formation during PNB ester cleavage.

  • Catalyst recycling : Iron powder recovery systems cut raw material costs by 15–20% .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 7-amino-3-chloro-3-cephem-4-carboxylic acid, and how do they influence experimental design?

  • Methodological Answer : The compound’s core structure (β-lactam fused with a dihydrothiazine ring) and functional groups (e.g., carboxylic acid at C4, chlorine at C3) dictate reactivity and stability. Characterize using HPLC (for purity), NMR (to confirm substituent positions), and thermal analysis (TGA/DSC) to assess decomposition thresholds. For example, related cephem derivatives exhibit thermal instability above 50°C, requiring storage at ≤–20°C in inert conditions .

Q. How can researchers verify the purity of synthetic batches of 7-amino-3-chloro-3-cephem-4-carboxylic acid?

  • Methodological Answer : Combine chromatographic (HPLC with UV detection at 254 nm) and spectroscopic (FTIR for functional group fingerprinting) methods. Quantify impurities (e.g., dechlorinated byproducts) using mass spectrometry (LC-MS) and compare against reference standards from pharmacopeial guidelines .

Q. What are the standard protocols for handling reactive intermediates during the synthesis of this compound?

  • Methodological Answer : Use Schlenk-line techniques under nitrogen to prevent hydrolysis of the β-lactam ring. Avoid aqueous workups; instead, employ anhydrous solvents (e.g., THF, DCM) and low-temperature (–78°C) quenching for intermediates like 4-nitrobenzyl esters . Safety protocols include electrostatic discharge prevention and corrosion-resistant containers .

Advanced Research Questions

Q. How can computational tools like RxnFinder optimize reaction pathways for 7-amino-3-chloro-3-cephem-4-carboxylic acid derivatives?

  • Methodological Answer : Input the SMILES string (e.g., NC1C(=O)N2C1SCC=C(Cl)C(=O)O) into reaction search engines like RxnFinder to identify fragment-matched transformations. For instance, R03062 in the KEGG database shows chlorine substitution at C3 enhances β-lactamase resistance. Validate predictions via kinetic studies (e.g., monitoring Cl– displacement rates) .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated cephem derivatives?

  • Methodological Answer : Cross-validate using orthogonal assays:

  • Microbiological : Minimum inhibitory concentration (MIC) against Gram-negative vs. Gram-positive strains.
  • Enzymatic : β-lactamase inhibition assays (e.g., nitrocefin hydrolysis).
  • Structural : X-ray crystallography to correlate chlorine’s spatial orientation with binding pocket interactions .

Q. How do substituent modifications at C3 (e.g., Cl vs. CH₃) affect the compound’s stability and antimicrobial efficacy?

  • Methodological Answer : Synthesize analogs via nucleophilic substitution (e.g., replacing Cl with methyl groups using Grignard reagents). Compare stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and bioactivity via time-kill assays. Chlorine’s electronegativity improves oxidative stability but may reduce solubility .

Q. What advanced techniques identify trace impurities in scaled-up syntheses of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) and 2D-NMR (HSQC, HMBC) to detect sub-0.1% impurities like 7-amino-3-cephem-4-carboxylic acid (dechlorinated byproduct). Quantify via qNMR with deuterated internal standards (e.g., DMSO-d₆) .

Q. How can theoretical frameworks guide the design of novel cephem antibiotics derived from this compound?

  • Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to predict binding to penicillin-binding proteins (PBPs). Use density functional theory (DFT) to model transition states for β-lactam ring-opening reactions. Validate with mutational analysis (e.g., PBP2a in MRSA) .

Methodological Resources

  • Reaction Optimization : RxnFinder
  • Stability Protocols : Pharmacopeial Forum guidelines
  • Computational Modeling : CHEM/IBiS 416 training modules

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-3-chloro cephalosporanic acid
Reactant of Route 2
7-Amino-3-chloro cephalosporanic acid

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